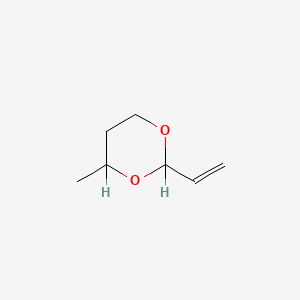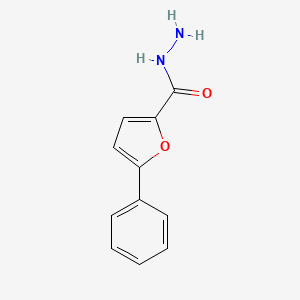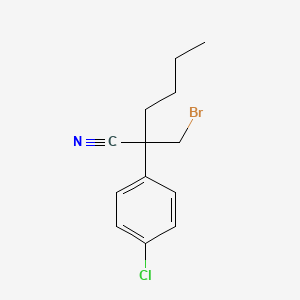
Methyl 2-(2-nitrophenylthio)benzoate
概要
説明
Methyl 2-(2-nitrophenylthio)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylthio substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrophenylthio)benzoate typically involves the esterification of o-(o-nitrophenylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Methyl 2-(2-nitrophenylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitrophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Methyl 2-(2-nitrophenylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-nitrophenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
類似化合物との比較
Methyl benzoate: An ester with a simpler structure, lacking the nitrophenylthio group.
Methyl salicylate: Contains a hydroxyl group instead of the nitrophenylthio group.
Methyl anthranilate: Contains an amino group instead of the nitrophenylthio group.
特性
分子式 |
C14H11NO4S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC名 |
methyl 2-(2-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3 |
InChIキー |
HYLBOHAKLGJNHE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)











